2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
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Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, might also be studied .Scientific Research Applications
Synthesis and Structural Analysis
New Synthesis Methods : Research by Yamamoto et al. (1975) involves the thermal isomerization of related compounds to produce thiazole derivatives, highlighting the methods of synthesizing structurally related molecules (Yamamoto, Yoda, & Tamura, 1975).
X-Ray Structures and Computational Studies : Nycz et al. (2011) conducted X-ray structures and computational studies on several cathinones, a category of compounds that includes molecules structurally similar to 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one. This research aids in understanding the molecular structure and properties of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Chemical Reactions and Derivatives
Reactions in Acid Medium : Krayushkin et al. (2006) explored the behavior of hydroxy ketones in acid medium to synthesize related thiazole derivatives, which is significant in developing new chemical entities (Krayushkin et al., 2006).
Synthesis of Novel Derivatives : Sayed et al. (2002) discussed the synthesis of new pyridazinones and pyridines, using compounds similar to 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one as intermediates or starting materials (Sayed, Khalil, Ahmed, & Raslan, 2002).
Pharmaceutical Applications
Antitubercular Activity : Ahsan et al. (2012) discovered novel antitubercular analogues related to 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one, showcasing its potential in developing new treatments for tuberculosis (Ahsan et al., 2012).
Ring Transformation Studies : Yamamoto et al. (1984) studied the proton-induced ring transformation of related thiazole compounds, which is crucial for understanding the chemical behavior and potential pharmaceutical applications of these molecules (Yamamoto, Yoda, Okada, & Matsushima, 1984).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)7(12)6-5-11-8(10-4)13-6/h5H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSIKNWGXHKMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |
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